![molecular formula C9H10N4S B1483435 2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide CAS No. 2097987-06-7](/img/structure/B1483435.png)
2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide
Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives, such as “2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide”, often involves heterocyclization of various substrates . For instance, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives .
Molecular Structure Analysis
The molecular structure of “2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide” is characterized by the presence of a thiophene ring, a pyrazole ring, and an acetimidamide group . The thiophene ring is a five-membered heterocyclic compound containing one sulfur atom .
Chemical Reactions Analysis
Thiophene-based analogs, such as “2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide”, have been the subject of extensive research due to their potential biological activities . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Scientific Research Applications
Fungicidal Applications
The compound has shown promise in the field of agriculture as a fungicide . Research indicates that derivatives of thiophene, such as those found in the compound , have been effective against cucumber downy mildew, suggesting potential for broader agricultural applications .
Medicinal Chemistry
In medicinal chemistry, thiophene derivatives are known for their therapeutic properties. They have been utilized in the development of drugs with anti-inflammatory, anti-psychotic, anti-arrhythmic, and anti-anxiety effects, among others. The compound’s structure could be pivotal in synthesizing new pharmacologically active molecules .
Material Science
Thiophene derivatives are also significant in material science, particularly in the development of semiconductors and light-harvesting antennas . Their ability to form extended π-conjugation systems makes them suitable for optoelectronic applications .
Chemosensors
The compound’s derivatives can be used to create chemosensors . These sensors can detect various substances due to the thiophene moiety’s ability to interact with different chemical agents, leading to potential applications in environmental monitoring and safety .
Antimicrobial and Antioxidant Properties
Studies have shown that thiophene derivatives exhibit antimicrobial and antioxidant activities. This suggests that the compound could be used in the development of new antimicrobial agents for medical applications, as well as antioxidants in food preservation .
Heterogeneous Catalysis
In the field of catalysis, thiophene derivatives can be used to create catalysts for a variety of chemical reactions. Their structural properties allow for the development of catalysts with high specificity and efficiency .
Biological Evaluation
The compound’s derivatives have been subjected to biological evaluations, including Hirshfeld surface analysis , which assesses intermolecular interactions. Such analyses are crucial for understanding the compound’s behavior in biological systems and could lead to the development of new bioactive materials .
Synthetic Applications
Finally, thiophene derivatives are used in synthetic chemistry for the formation of various heterocyclic compounds. The compound could be a key intermediate in synthesizing novel organic molecules with potential applications across multiple industries .
Future Directions
The future directions of research on “2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . Additionally, the development of more efficient and selective syntheses of these compounds could be a significant area of future research .
properties
IUPAC Name |
2-(4-thiophen-2-ylpyrazol-1-yl)ethanimidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c10-9(11)6-13-5-7(4-12-13)8-2-1-3-14-8/h1-5H,6H2,(H3,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQDLXHXKMDIQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN(N=C2)CC(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.